molecular formula C18H18BrClN2O B3548153 1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine

1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No. B3548153
M. Wt: 393.7 g/mol
InChI Key: FTXVVPZURTVSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine involves its interaction with various biological targets. This compound has been shown to interact with the DNA of cancer cells, leading to cell death. Additionally, this compound can inhibit the activity of enzymes such as topoisomerase and tubulin, which are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound can also inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the study of 1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine. One of the potential areas of research is the development of new cancer therapies based on this compound. Additionally, this compound can be studied for its potential therapeutic properties in other areas such as inflammation and neurological disorders. Further studies can also be conducted to understand the mechanism of action of this compound and its interaction with biological targets.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. Further research is needed to understand the full potential of this compound and its application in various areas of research.

Scientific Research Applications

1-(4-bromobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine has been studied for its potential therapeutic properties in various areas of research. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

(4-bromophenyl)-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O/c1-13-2-7-16(12-17(13)20)21-8-10-22(11-9-21)18(23)14-3-5-15(19)6-4-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXVVPZURTVSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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